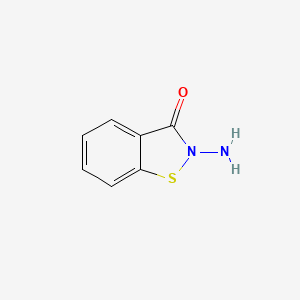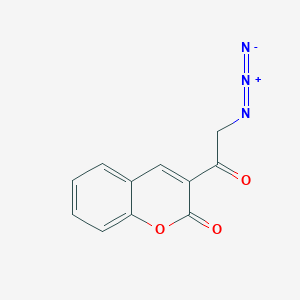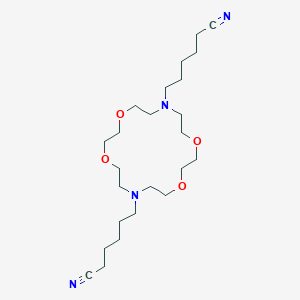![molecular formula C33H45N7O3 B12569750 2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl- CAS No. 345349-93-1](/img/structure/B12569750.png)
2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- is a complex organic compound that belongs to the class of pyridinecarboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine in the presence of heterocyclic amine or carboxylic acid precursors . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as copper.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity and therapeutic potential. The pathways involved in its mechanism of action depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,6-Bis(pyrazine-2-carboxamido)pyridine: Similar structure with pyrazine rings instead of pyridine.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure with additional pyridine rings.
Uniqueness
Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .
特性
CAS番号 |
345349-93-1 |
|---|---|
分子式 |
C33H45N7O3 |
分子量 |
587.8 g/mol |
IUPAC名 |
6-[[bis[[6-(diethylcarbamoyl)pyridin-2-yl]methyl]amino]methyl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C33H45N7O3/c1-7-38(8-2)31(41)28-19-13-16-25(34-28)22-37(23-26-17-14-20-29(35-26)32(42)39(9-3)10-4)24-27-18-15-21-30(36-27)33(43)40(11-5)12-6/h13-21H,7-12,22-24H2,1-6H3 |
InChIキー |
KEBQYSTVUCVPSC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=CC(=N1)CN(CC2=NC(=CC=C2)C(=O)N(CC)CC)CC3=NC(=CC=C3)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


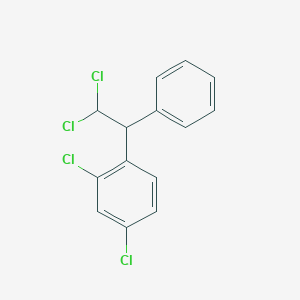

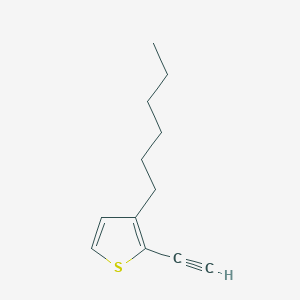

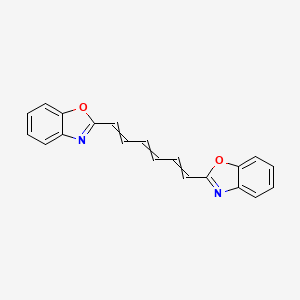
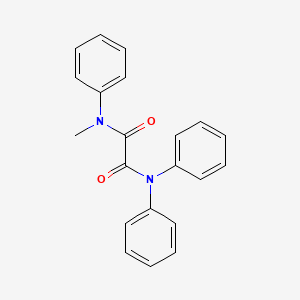
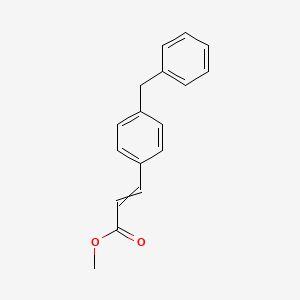
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
